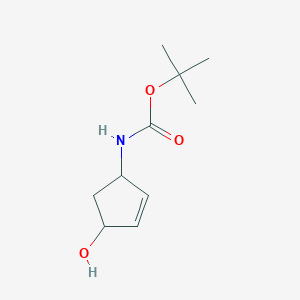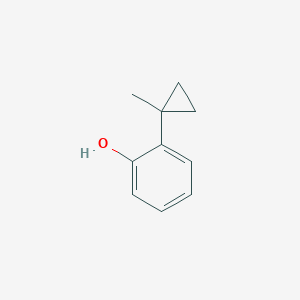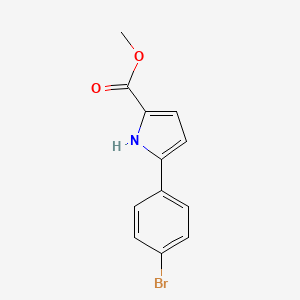
(4-Hydroxy-cyclopent-2-enyl)-carbamic acid tert-butyl ester
Descripción general
Descripción
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate is an organic compound with the molecular formula C10H17NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and a hydroxycyclopentene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-cyclopent-2-enyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with a suitable cyclopentenone derivative. One common method involves the use of tert-butyl carbamate and 4-hydroxycyclopent-2-en-1-one in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the cyclopentene ring can be reduced to form a saturated ring.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate.
Reduction: Formation of tert-butyl N-(4-hydroxycyclopentyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the reagent used.
Aplicaciones Científicas De Investigación
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a building block in polymer chemistry
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-cyclopent-2-enyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group and the carbamate moiety play crucial roles in its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-(4-hydroxycyclopentyl)carbamate: Similar structure but lacks the double bond in the cyclopentene ring.
Tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate: Similar structure but contains a ketone group instead of a hydroxy group.
Tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate: Similar structure but with a cyclohexene ring instead of a cyclopentene ring
Uniqueness
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13) |
Clave InChI |
UWWUTEZECIYOCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(C=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B1648434.png)

![(E)-methyl-3-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)acrylate](/img/structure/B1648445.png)
![8,8-Dihydro-8,8-diphenyl-2H,6H-[1,2]oxaphospholo[4,3,2-hi][2,1]benzoxaphosphole](/img/structure/B1648451.png)

![(1-Benzo[1,3]dioxol-5-ylmethylpiperidin-4-yl)methanol](/img/structure/B1648472.png)

![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)


![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)
